molecular formula C11H16F3NO3S B3057858 1-Butyl-3-methylpyridinium trifluoromethanesulfonate CAS No. 857841-32-8

1-Butyl-3-methylpyridinium trifluoromethanesulfonate

Cat. No.: B3057858
CAS No.: 857841-32-8
M. Wt: 299.31 g/mol
InChI Key: SZBRISJDXSIRRE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-3-methylpyridinium trifluoromethanesulfonate is a chemical compound with the molecular formula C11H16F3NO3S . It has an average mass of 299.310 Da and a monoisotopic mass of 299.080292 Da .


Molecular Structure Analysis

The molecular structure of this compound has been studied using temperature- and pressure-dependent infrared spectroscopy . Further details about the structure can be found in the referenced paper .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 299.31 g/mol . It has 0 hydrogen bond donors, 6 hydrogen bond acceptors, and 3 rotatable bonds . Its exact mass is 299.08029903 g/mol, and its monoisotopic mass is 299.08029903 g/mol . The topological polar surface area is 69.5 Ų . More detailed physical and chemical properties can be found in the referenced sources .

Scientific Research Applications

1. Solvent in Ethanol Extraction

1-Butyl-3-methylpyridinium trifluoromethanesulfonate ([BMpy][TfO]) has been explored as a solvent in the extraction process for ethanol removal from its azeotropic mixture with hexane. This process is crucial in biochemical and chemical industries. The effectiveness of [BMpy][TfO] in this context was analyzed by evaluating selectivity and solute distribution ratio, providing insights into its structural influence on the extraction process (Corderi & González, 2012).

2. Electrochemical Stability and Physical Properties

Research has been conducted on the physical and electrochemical properties of this compound, focusing on aspects like viscosity, thermal stability, surface tension, and refractive index. These properties are essential for applications in electrochemistry and materials science, especially in contexts like voltammetry and electrolytes for energy storage systems (Shamsipur et al., 2010).

3. Application in Ionic Liquid Polymerization

This chemical has been utilized in the synthesis of novel ionic monomers for the creation of "polymeric ionic liquids" (PILs). These PILs demonstrate enhanced ionic conductivity and potential applications in high-performance polymers and materials engineering (Shaplov et al., 2011).

4. Lithium-Sulfur Battery Electrolyte Solutions

This compound is investigated for its role in lithium-sulfur (Li-S) battery electrolyte solutions. Its impact on the electrochemical behavior, electrical performance, and polysulfide solubility in Li-S batteries is a significant area of study, revealing insights into the anion's control over polysulfide solubility (Barghamadi et al., 2015).

5. Liquid-Liquid Equilibria with Hydrocarbons

The impact of this compound on the solubility of aliphatic and aromatic hydrocarbons has been studied. This research is crucial for understanding its potential use in separating mixtures in chemical processes (Marciniak & Karczemna, 2010).

Properties

IUPAC Name

1-butyl-3-methylpyridin-1-ium;trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N.CHF3O3S/c1-3-4-7-11-8-5-6-10(2)9-11;2-1(3,4)8(5,6)7/h5-6,8-9H,3-4,7H2,1-2H3;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBRISJDXSIRRE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CC=CC(=C1)C.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0049363
Record name 1-Butyl-3-methylpyridinium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0049363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857841-32-8
Record name 1-Butyl-3-methylpyridinium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0049363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butyl-3-methylpyridinium trifluoromethanesulfonate
Reactant of Route 2
1-Butyl-3-methylpyridinium trifluoromethanesulfonate
Reactant of Route 3
1-Butyl-3-methylpyridinium trifluoromethanesulfonate
Reactant of Route 4
Reactant of Route 4
1-Butyl-3-methylpyridinium trifluoromethanesulfonate
Reactant of Route 5
Reactant of Route 5
1-Butyl-3-methylpyridinium trifluoromethanesulfonate
Reactant of Route 6
Reactant of Route 6
1-Butyl-3-methylpyridinium trifluoromethanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.